1-(4-ethylphenyl)-N-[(4-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(4-ethylphenyl)-N-[(4-methoxyphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-3-17-4-8-20(9-5-17)29-23(19-12-14-25-15-13-19)22(27-28-29)24(30)26-16-18-6-10-21(31-2)11-7-18/h4-15H,3,16H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGLDENEKKXEAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)OC)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylphenyl)-N-[(4-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced by reacting the benzofuran derivative with hydrazine derivatives and carboxylic acids under reflux conditions.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethylphenyl)-N-[(4-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like halogens, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-ethylphenyl)-N-[(4-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.
Medicine: The compound has potential therapeutic applications, such as acting as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-N-[(4-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The table below compares key structural and physicochemical properties of the target compound with analogs from the literature:
Key Differences and Implications
Substituent Electronic Effects :
- Methoxy vs. Fluoro : The target’s 4-methoxybenzyl group (electron-donating) increases solubility in polar solvents compared to the 4-fluoro analog’s electronegative substituent .
- Pyridinyl Position : Pyridin-4-yl (target) vs. pyridin-2-yl () alters hydrogen-bonding geometry and π-stacking interactions due to nitrogen orientation .
4-Ethylphenyl (common in target and ) provides consistent hydrophobic interactions, while 2-methoxyphenyl () introduces ortho-substitution effects .
Physicochemical Properties :
- pKa : The target’s pyridin-4-yl group likely confers a basic pKa (~12.5), similar to the 4-fluoro analog (pKa 12.15) .
- Molecular Weight : Higher molar mass in the target (413.48 g/mol) vs. (379.42 g/mol) reflects the pyridinyl group’s contribution, impacting pharmacokinetic properties like membrane permeability .
3. Methodological Considerations
Structural analyses of these compounds often rely on SHELX software (e.g., SHELXL for refinement and WinGX for crystallographic data processing ). These tools enable precise determination of substituent positioning and intermolecular interactions, critical for understanding structure-activity relationships.
4. Conclusion The target compound’s 4-methoxybenzyl and pyridin-4-yl substituents distinguish it from analogs by enhancing solubility and electronic interactions. Further studies should explore synthesis scalability and target engagement using crystallography and computational modeling.
Biological Activity
1-(4-ethylphenyl)-N-[(4-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, commonly referred to as compound BE99183, is a synthetic triazole derivative that has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanism of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : CHNO
- Molecular Weight : 413.4717 g/mol
- CAS Number : 1251613-25-8
- SMILES Notation : CCc1ccc(cc1)n1nnc(c1c1ccncc1)C(=O)NCc1ccc(cc1)OC
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets due to the presence of the triazole moiety, which is known to exhibit significant pharmacological properties. The triazole ring can form hydrogen bonds and coordinate with metal ions in enzymes, enhancing its inhibitory effects on target proteins.
Antimicrobial Activity
Research indicates that derivatives of triazoles, including BE99183, exhibit potent antimicrobial properties. In vitro studies have demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's efficacy appears to be influenced by its hydrophobic characteristics and the presence of aromatic groups that enhance membrane permeability.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 20 | 50 |
| Staphylococcus aureus | 25 | 50 |
| Bacillus subtilis | 18 | 50 |
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of BE99183. In particular, it has shown cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism involves induction of apoptosis and cell cycle arrest at the G2/M phase.
| Cancer Cell Line | IC (µM) | Treatment Duration (h) |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | 24 |
| PC-3 (Prostate Cancer) | 12.5 | 24 |
Structure-Activity Relationship (SAR)
The structure of BE99183 allows for diverse interactions with biological targets. The presence of both ethyl and methoxy groups contributes to its lipophilicity, enhancing its ability to penetrate cellular membranes. Studies suggest that modifications in the triazole ring or substituents on the aromatic rings can significantly alter biological activity.
Case Studies
A notable case study involved the evaluation of BE99183 in a murine model of tumor growth. Mice treated with the compound exhibited a significant reduction in tumor size compared to controls, demonstrating its potential as an effective therapeutic agent.
Study Overview:
- Model : Murine xenograft model
- Dosage : 10 mg/kg body weight
- Duration : 14 days
- Results : Tumor volume reduced by approximately 60% in treated mice versus control group.
Q & A
Q. What are the recommended synthetic routes for preparing 1-(4-ethylphenyl)-N-[(4-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide?
The compound’s synthesis typically employs the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a "click" reaction, due to its high regioselectivity and yield . Key steps include:
- Alkyne precursor preparation : Substituted pyridine and ethylphenyl moieties are introduced via Sonogashira coupling or nucleophilic substitution.
- Azide synthesis : Methoxyphenylmethylamine is converted to the corresponding azide using sodium nitrite and NaN₃.
- Cycloaddition : Copper(I) iodide (CuI) in DMF or THF at 50–70°C facilitates triazole ring formation .
Optimization : Catalytic systems (e.g., TBTA ligands) improve reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >80% purity .
Q. How can researchers characterize the structural and electronic properties of this triazole derivative?
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyridine C-H coupling at δ 8.5–9.0 ppm, triazole protons at δ 7.5–8.2 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 433.18 for C₂₄H₂₃N₅O₂) .
- X-ray crystallography : SHELXL (via SHELX suite) resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state interactions .
Q. What in vitro assays are suitable for evaluating biological activity?
- Anticancer screening : NCI-60 cell line panels with IC₅₀ determination via MTT assays .
- Antimicrobial testing : Broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values <50 μM reported for analogous triazoles .
- Enzyme inhibition : Fluorescence-based assays for kinase or protease targets (e.g., c-Met inhibition via ADP-Glo™ Kinase Assay) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent modulation : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -F, -CF₃) to enhance metabolic stability .
- Pyridine substitution : Introduce 3-pyridyl analogs to alter binding affinity (e.g., c-Met inhibition improved by 2.5-fold in AMG 458 analogs) .
- Triazole ring modification : Compare 1,2,3-triazole vs. 1,2,4-triazole derivatives to assess regiochemical effects on target engagement .
Methodology : Parallel synthesis + high-throughput screening (HTS) identifies lead candidates .
Q. How should researchers resolve contradictions in reported bioactivity data?
- Assay variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize discrepancies in IC₅₀ values .
- Metabolite interference : Use LC-MS/MS to detect active metabolites (e.g., demethylated derivatives) that may confound results .
- Target selectivity profiling : Employ kinome-wide screening (e.g., KINOMEscan) to distinguish off-target effects .
Q. What strategies address crystallization challenges for X-ray analysis?
- Solvent screening : Use vapor diffusion with DMSO/water or ethanol/chloroform mixtures to grow single crystals .
- Twinning correction : SHELXL’s TWIN/BASF commands refine twinned datasets (e.g., R-factor reduction from 0.15 to 0.08) .
- Disordered moieties : Apply PART/SUMP restraints to model flexible methoxyphenyl groups .
Q. How can computational methods predict metabolism and toxicity?
- ADMET prediction : Use SwissADME or ADMET Predictor to estimate permeability (e.g., logP ~3.2) and cytochrome P450 liabilities .
- Metabolic hotspots : Identify labile sites (e.g., methoxy O-demethylation via CYP3A4) using molecular docking (AutoDock Vina) .
- In vitro validation : Microsomal stability assays (rat/human liver microsomes) quantify intrinsic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
